Ethyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester
Overview
Description
Ethyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester is a chemical compound with the molecular formula C12H23NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester typically involves the reaction of pyrrolidine with ethyl chloroformate and tert-butyl carbamate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The process involves the following steps:
Formation of the Intermediate: Pyrrolidine is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the intermediate ethyl-pyrrolidin-3-ylmethyl carbonate.
Carbamate Formation: The intermediate is then reacted with tert-butyl carbamate under basic conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines in peptide synthesis.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Ethyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester can be compared with other similar compounds, such as:
(1-Benzyl-pyrrolidin-3-ylmethyl)-carbamic acid tert-butyl ester: This compound has a benzyl group instead of an ethyl group, which can affect its reactivity and biological activity.
(Piperidin-3-ylmethyl) carbamic acid tert-butyl ester: This compound has a piperidine ring instead of a pyrrolidine ring, leading to differences in chemical properties and applications.
Properties
IUPAC Name |
tert-butyl N-ethyl-N-(pyrrolidin-3-ylmethyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-14(9-10-6-7-13-8-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYCZYNMSIYBIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCNC1)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701159223 | |
Record name | Carbamic acid, ethyl(3-pyrrolidinylmethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701159223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169750-92-9 | |
Record name | Carbamic acid, ethyl(3-pyrrolidinylmethyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=169750-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, ethyl(3-pyrrolidinylmethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701159223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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